2-Amino-1,3-bis(carboxylethoxy)propane

PROTAC Branched Linker Bioconjugation

PROTAC development requires precise linker geometry to ensure ternary complex formation. Substituting with generic PEG alternatives introduces unpredictable degradation efficiency and solubility variability. This heterotrifunctional linker (amine + two carboxylic acids) provides directional conjugation control. - Quantified DMSO solubility: 20 mg/mL - prevents aggregation during conjugation - Long-term stability: 3 years at -20°C (powder) / 1 year at -80°C (solvent) - Molecular weight: 235.23 - optimal length for degradation screening panels

Molecular Formula C9H17NO6
Molecular Weight 235.23 g/mol
Cat. No. B15540837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-bis(carboxylethoxy)propane
Molecular FormulaC9H17NO6
Molecular Weight235.23 g/mol
Structural Identifiers
InChIInChI=1S/C9H17NO6/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14)
InChIKeyHWQYUSUCQZDSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,3-bis(carboxylethoxy)propane: A Trifunctional PEG Linker for Advanced PROTAC and Bioconjugation Applications


2-Amino-1,3-bis(carboxylethoxy)propane (CAS 1020112-73-5) is a synthetic, trifunctional polyethylene glycol (PEG)-based linker . It features a central amino group and two terminal carboxylic acid moieties connected via ethoxy spacers . This architecture provides three orthogonal reactive sites, distinguishing it from standard bifunctional PEG linkers. Its primary documented use is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) , where its unique structure enables the creation of branched or multivalent degraders.

2-Amino-1,3-bis(carboxylethoxy)propane: Why Generic Substitution with Bifunctional Linkers is Not Feasible


Generic substitution with common bifunctional PEG linkers (e.g., Amino-PEGn-acid) is not possible when the application requires a trifunctional core. 2-Amino-1,3-bis(carboxylethoxy)propane provides one amino and two carboxylic acid reactive groups . This 1:2 stoichiometry of reactive handles enables architectures like branched PROTACs [1] or dual-payload conjugates that are unattainable with standard linear, bifunctional linkers. Substituting a trifunctional linker with a bifunctional one would result in a different molecular topology, altered binding valency, and likely a complete loss of the intended biological activity in advanced targeted protein degradation or bioconjugation strategies.

2-Amino-1,3-bis(carboxylethoxy)propane: Quantifiable Differentiation from Comparator Linkers


Trifunctionality: A Quantitative Advantage in Reactive Group Stoichiometry

This compound is a trifunctional linker, possessing one primary amine and two carboxylic acid groups . In contrast, commonly used PEG linkers like Amino-PEG2-acid and Amino-PEG3-acid are bifunctional, offering only a 1:1 ratio of amine to carboxylic acid. The difference is in the number of reactive groups per molecule.

PROTAC Branched Linker Bioconjugation

Solubility Enhancement via Hydrochloride Salt Form

The hydrochloride salt of 2-Amino-1,3-bis(carboxylethoxy)propane demonstrates a solubility of 200 mg/mL in DMSO [1]. This quantitative solubility data is directly comparable to other PEG linkers. For instance, Amino-PEG3-acid (free acid) has a reported solubility of ≥ 2.5 mg/mL in a complex formulation, or is simply described as 'Soluble in DMSO' without a specified limit .

Solubility Formulation DMSO

Distinct Molecular Architecture: A Core for Branched PROTACs

The utility of trifunctional linkers is established in the design of advanced PROTACs. A Nature Protocols article by Ciulli et al. details the synthesis of trivalent PROTACs using branched, trifunctional cores to enhance avidity and cooperativity [1]. While that study uses a different specific linker, it provides class-level evidence that the trifunctional architecture of 2-Amino-1,3-bis(carboxylethoxy)propane is a prerequisite for creating such multivalent degraders, in contrast to bifunctional linkers which can only generate bivalent molecules.

PROTAC Trivalent Degrader Linker Design

2-Amino-1,3-bis(carboxylethoxy)propane: Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of Branched or Trivalent PROTACs

Procure 2-Amino-1,3-bis(carboxylethoxy)propane when your PROTAC design requires a central, trifunctional core to attach an E3 ligase ligand and two copies of a target protein ligand, or vice versa. Its 1:2 (amine:carboxylic acid) reactive group stoichiometry is essential for constructing these branched architectures, which have been shown to enhance degradation efficiency and selectivity compared to bivalent PROTACs [1].

Preparation of High-Concentration DMSO Stock Solutions

Select the hydrochloride salt form of 2-Amino-1,3-bis(carboxylethoxy)propane for workflows that demand high-concentration stock solutions. Its validated solubility of 200 mg/mL in DMSO makes it ideal for in vitro assays where high linker concentration and minimal DMSO volume are required to avoid cytotoxicity or solvent interference.

Dual-Payload Bioconjugation and ADC Linker Exploration

Utilize this linker in exploratory bioconjugation projects aiming to attach two distinct payloads (e.g., a fluorescent dye and a cytotoxic drug, or a targeting ligand and a second effector molecule) to a single amine-containing scaffold. Its two carboxylic acid groups provide the necessary orthogonal attachment points , a feature absent in standard heterobifunctional PEG linkers.

Method Development for Multi-Functional PROTAC Libraries

Incorporate 2-Amino-1,3-bis(carboxylethoxy)propane as a key building block for generating diverse, next-generation PROTAC libraries. Its unique architecture allows for systematic variation of linker length and composition in trivalent constructs, a strategy that is increasingly recognized as critical for optimizing the ternary complex formation and degradation kinetics of difficult-to-drug targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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